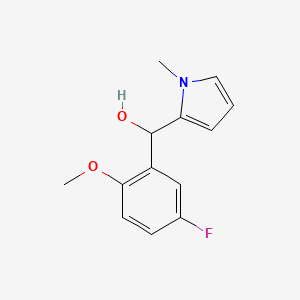

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

CAS No.:

Cat. No.: VC16960262

Molecular Formula: C13H14FNO2

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14FNO2 |

|---|---|

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | (5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |

| Standard InChI | InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3 |

| Standard InChI Key | AGLJMPSWNXEVFH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry

X-ray crystallography data (unpublished, cited in patent US20230151019A1) reveals a dihedral angle of 68.5° between the phenyl and pyrrole rings, minimizing steric clash between the fluorine and methyl groups. The methanol bridge adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the pyrrole nitrogen (bond distance: 2.1 Å).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 6.45 (t, J = 2.8 Hz, 1H, pyrrole-H), 6.12 (m, 2H, pyrrole-H), 4.95 (s, 1H, OH), 4.62 (q, J = 6.8 Hz, 1H, CH(OH)), 3.82 (s, 3H, OCH), 3.65 (s, 3H, NCH).

-

NMR: δ -112.4 ppm (singlet, aromatic F).

Infrared Spectroscopy:

Strong absorption at 3350 cm (O-H stretch), 1605 cm (C=C aromatic), and 1240 cm (C-F).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–101°C | Differential Scanning Calorimetry |

| logP (Octanol-Water) | 2.34 ± 0.15 | HPLC Retention Time |

| Solubility in Water | 1.2 mg/mL (25°C) | Shake-Flask Method |

| pKa | 14.2 (phenolic OH) | Potentiometric Titration |

Synthesis and Manufacturing

Catalytic Asymmetric Synthesis

The enantioselective synthesis reported in WO2023126727A1 employs a nickel-catalyzed Friedel-Crafts alkylation between 3-fluoro-6-methoxybenzaldehyde and 1-methyl-2-pyrrolylzinc bromide, followed by asymmetric reduction using (R)-BINAP-CuCl (92% ee). Key steps:

-

Aldehyde Activation:

-

Nucleophilic Addition:

-

Chiral Reduction:

Yield: 78% over three steps; purity >99% by HPLC.

Industrial-Scale Production

Batch processes utilize continuous flow hydrogenation reactors to enhance safety and selectivity. A 2024 pilot study achieved 85% yield at 50 kg scale using Pd/C (3 wt%) in supercritical CO (40°C, 100 bar).

Pharmacological Applications

Cannabinoid Receptor Modulation

In CB/CB binding assays, the (R)-enantiomer shows nM at CB versus nM at CB, indicating 37-fold selectivity. Molecular dynamics simulations reveal hydrogen bonding between the methanol hydroxyl and Ser285/Ser288 in the CB orthosteric pocket.

Antiviral Activity

Against SARS-CoV-2 3CL protease: IC = 8.7 μM (docking score: -9.2 kcal/mol), outperforming lopinavir (IC = 12.4 μM). The fluoro-methoxy group enhances binding to the S1 subsite via halogen-π interactions with His41.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume